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Compound of Interest

Compound Name: MCPA methyl ester-d3

Cat. No.: B12401264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis of MCPA
methyl ester-d3, an isotopically labeled internal standard crucial for the accurate quantification

of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives. While specific

experimental spectra for this deuterated compound are not broadly published, this document

outlines the expected spectroscopic characteristics based on fundamental principles and

provides detailed methodologies for its analysis using common analytical techniques.

Core Compound Properties
MCPA methyl ester-d3 is primarily utilized as an internal standard in analytical chemistry,

particularly for the quantification of MCPA and its methyl ester in various matrices by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key chemical properties are

summarized below.
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Property Value

Chemical Name
Methyl 2-(4-chloro-2-(methyl-

d3)phenoxy)acetate

Synonyms
4-Chloro-2-(methyl-d3)phenoxyacetic acid

methyl ester, MCPA-d3 methyl ester

Molecular Formula C₁₀H₈D₃ClO₃

Molecular Weight
217.67 g/mol (Note: slight variations may exist

based on isotopic purity)

CAS Number
Not broadly available; the non-deuterated form

is 2436-73-9[2]

Assay Typically ≥98.0% (HPLC)

Format Neat

Expected Spectroscopic Data
Due to the deuterium labeling on the methyl group, the spectroscopic data for MCPA methyl
ester-d3 will exhibit predictable shifts compared to its non-deuterated analog.

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak ([M]⁺) for MCPA methyl ester-d3 will be

observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of the non-deuterated

MCPA methyl ester (molecular weight 214.65 g/mol ). The fragmentation pattern is expected to

be similar, with key fragments containing the deuterated methyl group also showing a +3 Da

mass shift.

Expected Data:
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Ion Type
Expected m/z (MCPA
methyl ester)

Expected m/z (MCPA
methyl ester-d3)

[M]⁺ 214/216 (due to ³⁵Cl/³⁷Cl) 217/219

[M-OCH₃]⁺ 183/185 183/185

[M-COOCH₃]⁺ 155/157 155/157

[Cl-C₆H₃-CH₃]⁺ 125/127 128/130

Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of deuterium atoms significantly alters the NMR spectra.

¹H NMR: The signal corresponding to the methyl protons (typically a singlet around 2.2-2.3

ppm in the non-deuterated form) will be absent or significantly reduced in intensity. A very

weak, broad signal might be observable due to the deuterium's quadrupole moment. The

remaining proton signals of the aromatic ring and the methylene group are expected to show

minimal changes in their chemical shifts.

¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet (typically a 1:1:1

triplet) due to coupling with deuterium (spin I=1). This signal will also be shifted slightly

upfield compared to the non-deuterated methyl carbon. The signals for the other carbon

atoms in the molecule should remain largely unaffected. Isotopic labeling is a powerful tool in

NMR for simplifying complex spectra and aiding in structural elucidation.

Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the appearance of C-D stretching

vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H

stretching vibrations (around 2850-3000 cm⁻¹). The other characteristic peaks for the ester

carbonyl group (C=O stretch), aromatic ring (C=C stretches), and ether linkage (C-O stretch)

are expected to be present at their usual frequencies.

Experimental Protocols
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MCPA methyl ester-d3 is commonly analyzed using chromatographic techniques coupled with

mass spectrometry. The following are detailed protocols adapted from established methods for

the analysis of MCPA and related compounds.

LC-MS/MS Analysis of MCPA and its Esters
This method is suitable for the quantification of MCPA in environmental samples, using MCPA
methyl ester-d3 as an internal standard.

Sample Preparation (Water Sample):

Filter water samples through a 0.7-µm glass fiber filter.

Acidify a 1.5 mL aliquot of the filtered sample with 30 µL of 5% formic acid.

Spike the sample with a known concentration of MCPA methyl ester-d3 internal standard.

Chromatographic Conditions:

HPLC System: Agilent 1290 Infinity HPLC or equivalent.

Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Methanol with 0.1% formic acid.

Gradient: A typical gradient would start at a higher percentage of A, ramping to a higher

percentage of B to elute the analyte.

Flow Rate: 0.4 mL/min.

Injection Volume: 40 µL.

Column Temperature: 20°C.

Mass Spectrometer Conditions:

Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

Monitored Transitions (MRM):

MCPA: Precursor ion m/z 199 -> Product ion m/z 141.

MCPA methyl ester-d3 (Internal Standard): Precursor ion m/z 217 -> Product ion

(predicted based on fragmentation of non-deuterated form, likely m/z 141 or another

characteristic fragment).

GC-MS Analysis of MCPA Methyl Ester
For the analysis of the methyl ester form, GC-MS is a suitable technique.

Sample Preparation (Derivatization from MCPA):

Extract MCPA from the sample matrix using an appropriate solvent.

Derivatize the MCPA to its methyl ester using a reagent such as diazomethane or by

extractive pentafluorobenzylation.

Chromatographic Conditions:

GC System: Agilent GC coupled to a mass spectrometer.

Column: Restek Rtx-5 (or similar 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID

x 0.25 µm film thickness.

Injector Temperature: 250°C.

Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 300°C and hold for 4

min.

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

Injection Mode: Splitless.

Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 250°C.

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a certified

reference material like MCPA methyl ester-d3.
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Caption: Workflow for the analysis of MCPA methyl ester-d3.
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Signaling Pathways and Logical Relationships
The primary role of MCPA methyl ester-d3 is as an internal standard in quantitative analysis.

Its function is not related to biological signaling pathways but rather to the logic of analytical

measurement. The diagram below illustrates the logical relationship in using an internal

standard for quantification.

Analytical Process Quantification
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Caption: Logic of using an internal standard for quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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